

Introduction: Unveiling a Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3-chlorotoluene

Cat. No.: B1273141

[Get Quote](#)

2-Bromo-3-chlorotoluene is a disubstituted aromatic compound featuring a toluene backbone with bromine and chlorine atoms at the 2- and 3-positions, respectively. As a member of the halogenated toluene family, this molecule serves as a highly valuable and versatile intermediate in advanced organic synthesis. Its utility is primarily derived from the distinct electronic environment of the aromatic ring and, more critically, the differential reactivity of its two halogen substituents. This guide provides an in-depth exploration of **2-Bromo-3-chlorotoluene** for researchers, scientists, and drug development professionals. We will cover its fundamental properties, a robust synthetic protocol, analytical characterization, reactivity profile, and essential safety protocols, offering field-proven insights to facilitate its effective application in complex molecule synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of its successful application in research and development. The key identifiers and properties for **2-Bromo-3-chlorotoluene** are summarized below.

Table 1: Chemical Identification

Identifier	Value
CAS Number	69190-56-3[1]
IUPAC Name	2-Bromo-1-chloro-3-methylbenzene[1]
Synonyms	2-bromo-1-chloro-3-methylbenzene[1][2]
Molecular Formula	C ₇ H ₆ BrCl[2]
Molecular Weight	205.48 g/mol [2]
InChI Key	ADSIBTDRKLGCEO-UHFFFAOYSA-N

| Canonical SMILES | Cc1cccc(Cl)c1Br |

Table 2: Physicochemical Properties

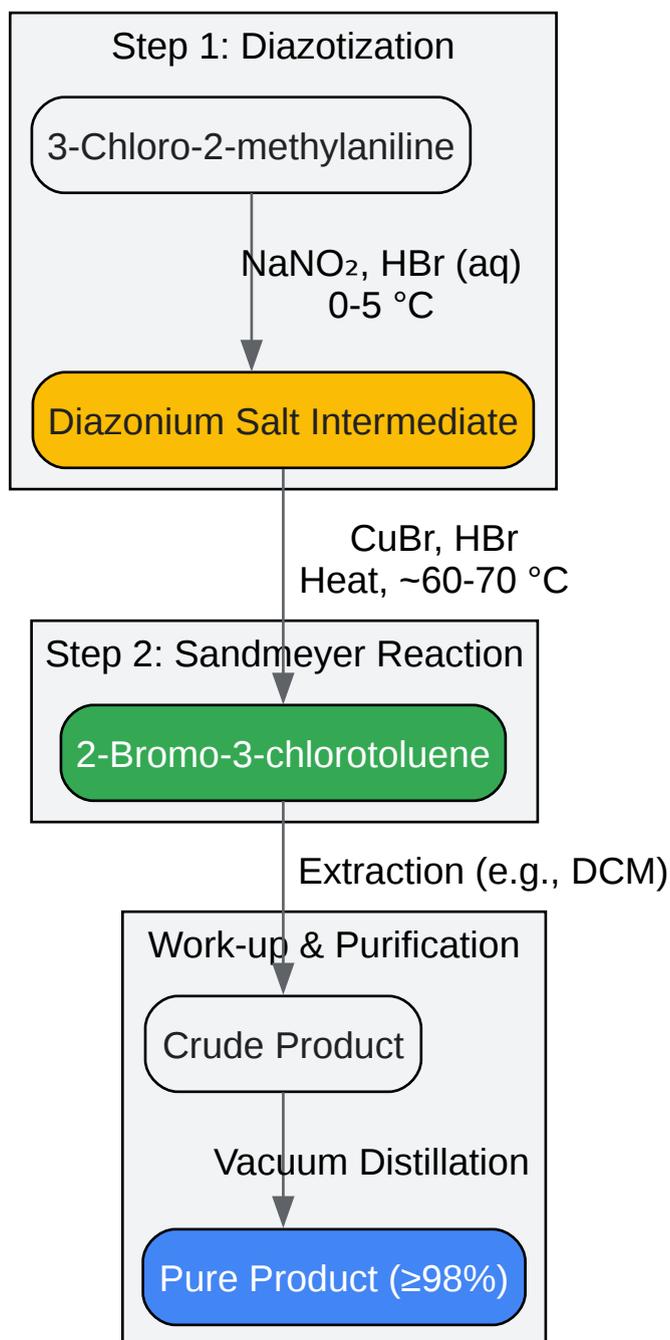
Property	Value	Source
Appearance	Pale yellow clear liquid	[1]
Density	1.57 g/cm ³	[1][3]
Boiling Point	229.1 ± 20.0 °C at 760 mmHg, 70 °C at 1 mmHg	[1][2][3]
Flash Point	104.5 °C	[1][3]
Refractive Index	1.566	[1]

| Storage | Room Temperature, sealed in dry conditions |[3] |

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes to polysubstituted benzenes exist[4], the Sandmeyer reaction remains a cornerstone of aromatic chemistry for its reliability and predictability in introducing halides onto an aromatic ring starting from an aniline. The synthesis of **2-Bromo-3-chlorotoluene** can be effectively achieved from 3-chloro-2-methylaniline via a two-step diazotization and copper-mediated substitution process.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Bromo-3-chlorotoluene** via Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is adapted from well-established procedures for Sandmeyer reactions on substituted anilines[5][6][7].

Materials and Equipment:

- 3-Chloro-2-methylaniline
- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Dichloromethane (DCM) or Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice-salt bath, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Procedure:

Part A: Diazotization of 3-Chloro-2-methylaniline

- In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloro-2-methylaniline (1.0 eq) in 48% hydrobromic acid. The causality here is that the amine must be fully protonated to form a soluble salt before diazotization.
- Cool the resulting solution to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
- Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline solution via a dropping funnel, ensuring the internal temperature does not exceed 5 °C.

- After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Copper-Mediated Bromination (Sandmeyer Reaction)

- In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
- Slowly and carefully add the cold diazonium salt solution from Part A to the vigorously stirred CuBr solution. The evolution of nitrogen gas will be observed. The copper(I) catalyst facilitates the substitution of the diazonium group with bromide.
- Once the addition is complete, allow the reaction mixture to warm to room temperature, then gently heat to 60-70 °C for 1-2 hours, or until the effervescence of nitrogen ceases, indicating the reaction is complete^[5].

Part C: Work-up and Purification

- Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude oil should be purified by vacuum distillation to yield **2-Bromo-3-chlorotoluene** as a pale yellow liquid^{[2][3]}. Purity should be assessed by GC-MS.

Analytical Characterization

While specific spectra for this exact isomer are not readily available in public databases, its structure allows for a reliable prediction of its key spectroscopic features based on data from analogous compounds^{[8][9][10]}.

Table 3: Predicted Spectroscopic Data for **2-Bromo-3-chlorotoluene**

Technique	Expected Features
^1H NMR	~7.0-7.5 ppm: Complex multiplet, 3H (aromatic protons). The protons at positions 4, 5, and 6 will show characteristic splitting patterns. ~2.4 ppm: Singlet, 3H (methyl protons, -CH₃).
^{13}C NMR	~130-140 ppm: Quaternary carbons (C-Br, C-Cl, C-CH ₃). ~125-130 ppm: Aromatic CH carbons. ~20 ppm: Methyl carbon (-CH ₃).
IR Spectroscopy	~3100-3000 cm ⁻¹ : Aromatic C-H stretch. ~2950-2850 cm ⁻¹ : Aliphatic C-H stretch (from CH ₃). ~1580, 1470 cm ⁻¹ : Aromatic C=C ring stretches. ~700-800 cm ⁻¹ : C-Cl stretch. ~550-650 cm ⁻¹ : C-Br stretch[11].

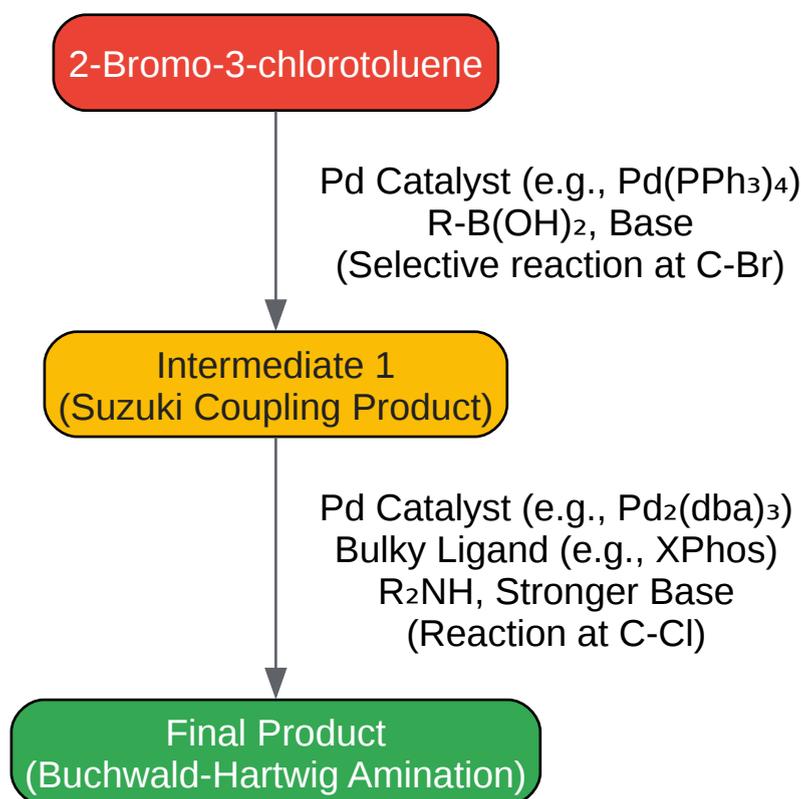
| Mass Spec. (GC-MS) | Molecular Ion (M⁺): A characteristic cluster of peaks due to bromine ($^{79}\text{Br}/\sim 50.7\%$, $^{81}\text{Br}/\sim 49.3\%$) and chlorine ($^{35}\text{Cl}/\sim 75.8\%$, $^{37}\text{Cl}/\sim 24.2\%$) isotopes. Expect major peaks at m/z 204 (C₇H₆ $^{79}\text{Br}^{35}\text{Cl}$), 206 (C₇H₆ $^{81}\text{Br}^{35}\text{Cl}$ & C₇H₆ $^{79}\text{Br}^{37}\text{Cl}$), and 208 (C₇H₆ $^{81}\text{Br}^{37}\text{Cl}$). Fragmentation: Loss of Br (M-79/81), Cl (M-35/37), and CH₃ (M-15) would be expected. |

Reactivity and Applications in Drug Development

The synthetic utility of **2-Bromo-3-chlorotoluene** is anchored in the differential reactivity of its C-Br and C-Cl bonds. In transition metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This chemoselectivity is a powerful tool, allowing for sequential and site-selective functionalization of the aromatic ring.

This makes the compound an excellent starting material for the synthesis of complex, highly substituted molecules, which are often key scaffolds in active pharmaceutical ingredients (APIs) and agrochemicals[5][12][13].

Chemoselective Cross-Coupling Strategy



[Click to download full resolution via product page](#)

Caption: Sequential functionalization via selective cross-coupling.

Sample Protocol: Selective Suzuki-Miyaura Coupling

This protocol demonstrates the selective reaction at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations[12][14].

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-3-chlorotoluene** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
- Add a degassed solvent system, typically a mixture of toluene and water.
- Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or GC-MS.
- Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-chlorotoluene derivative.

Safety and Handling

2-Bromo-3-chlorotoluene is a chemical intermediate that must be handled with appropriate care. The following information is derived from supplier safety data sheets[1].

Table 4: GHS Hazard Information

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[15].
- Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[15][16].

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[3][17].
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains[15].

Conclusion

2-Bromo-3-chlorotoluene (CAS 69190-56-3) is a synthetically powerful building block whose value lies in the predictable and chemoselective reactivity of its carbon-halogen bonds. The ability to selectively functionalize the more labile C-Br bond while preserving the C-Cl bond for subsequent transformations provides a strategic advantage in the multi-step synthesis of complex pharmaceutical and agrochemical targets. This guide has provided a comprehensive technical overview, from a validated synthetic protocol and analytical predictions to a discussion of its reactivity and essential safety measures. By leveraging the insights herein, researchers can confidently and effectively integrate this versatile intermediate into their synthetic programs.

References

- **2-Bromo-3-chlorotoluene** CAS 69190-56-3. (n.d.). Home Sunshine Pharma.
- Preparation of 2-bromotoluene. (n.d.). PrepChem.com.
- 2-Bromo-5-chlorotoluene | C₇H₆BrCl | CID 84476. (n.d.). PubChem.
- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. (n.d.). ResearchGate.
- 4-Bromo-3-chlorotoluene | C₇H₆BrCl | CID 138789. (n.d.). PubChem.
- 4-Bromo-3-chlorotoluene. (n.d.). NIST WebBook.
- Exploring 4-Bromo-3-Chlorotoluene: Properties, Applications, and Suppliers. (n.d.).
- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
- Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science.
- p-BROMOTOLUENE. (n.d.). Organic Syntheses Procedure.
- o-CHLOROBROMOBENZENE. (n.d.). Organic Syntheses Procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-3-chlorotoluene CAS 69190-56-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. CAS 69190-56-3 | 1700-D-X2 | MDL MFCD00060645 | 2-Bromo-3-chlorotoluene | SynQuest Laboratories [synquestlabs.com]
- 3. 2-BROMO-3-CHLOROTOLUENE CAS#: 69190-56-3 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Bromotoluene(95-46-5) 1H NMR [m.chemicalbook.com]
- 9. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aksci.com [aksci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Halogenated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273141#2-bromo-3-chlorotoluene-cas-number-69190-56-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com